Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol is an organic compound with the molecular formula C_7H_14O_3. This compound is part of the family of carboxylic acids and alcohols, which are known for their diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol typically involves the reaction of 2-(2-prop-2-enoxyethoxy)ethanol with carbon dioxide. This reaction can be catalyzed by various acids to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sulfuric acid or tosic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Substitution reagents: Phosphorus trichloride (PCl_3), thionyl chloride (SOCl_2).
Major Products Formed
The major products formed from these reactions include esters, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol involves its interaction with various molecular targets and pathways. The compound can undergo esterification reactions, where it reacts with alcohols to form esters . This process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[2-(2-propenyloxy)ethoxy]: A similar compound with a slightly different structure.
Carboxylic acids: A family of compounds with similar functional groups and chemical properties.
Uniqueness
Carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form esters and other derivatives makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
79830-22-1 |
---|---|
Molekularformel |
C15H30O9 |
Molekulargewicht |
354.39 g/mol |
IUPAC-Name |
carbonic acid;2-(2-prop-2-enoxyethoxy)ethanol |
InChI |
InChI=1S/2C7H14O3.CH2O3/c2*1-2-4-9-6-7-10-5-3-8;2-1(3)4/h2*2,8H,1,3-7H2;(H2,2,3,4) |
InChI-Schlüssel |
URIFENZCRJZTCC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOCCO.C=CCOCCOCCO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.